molecular formula C10H14BNO3 B061248 4-(N-Propylaminocarbonyl)phenylboronic acid CAS No. 171922-46-6

4-(N-Propylaminocarbonyl)phenylboronic acid

Cat. No.: B061248
CAS No.: 171922-46-6
M. Wt: 207.04 g/mol
InChI Key: KWJCBWYHJKWCRD-UHFFFAOYSA-N
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Description

4-(N-Propylaminocarbonyl)phenylboronic acid is an organic compound with the molecular formula C10H14BNO3 and a molecular weight of 207.03 g/mol. This compound is known for its ability to selectively modulate enzymes and pathways involved in various diseases, including cancer, diabetes, and arthritis. It is a boronic acid derivative, which makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-Propylaminocarbonyl)phenylboronic acid typically involves the reaction of 4-bromophenylboronic acid with propylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(N-Propylaminocarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Palladium catalysts and bases such as potassium carbonate in organic solvents like toluene or ethanol.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Alcohol derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

4-(N-Propylaminocarbonyl)phenylboronic acid has a wide range of scientific research applications:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.

    Biology: Investigated for its potential to modulate enzyme activity and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and arthritis.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N-Isopropylaminocarbonyl)phenylboronic acid
  • 4-(N-Boc-amino)phenylboronic acid
  • 4-Nitrophenylboronic acid

Uniqueness

4-(N-Propylaminocarbonyl)phenylboronic acid is unique due to its specific propylaminocarbonyl group, which imparts distinct chemical properties and biological activities. Compared to similar compounds, it offers a unique balance of reactivity and selectivity, making it a valuable reagent in both research and industrial applications .

Properties

IUPAC Name

[4-(propylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO3/c1-2-7-12-10(13)8-3-5-9(6-4-8)11(14)15/h3-6,14-15H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJCBWYHJKWCRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378560
Record name [4-(Propylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171922-46-6
Record name [4-(Propylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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